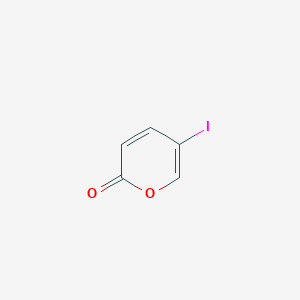
5-Iodo-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-pyran-2-one is a useful research compound. Its molecular formula is C5H3IO2 and its molecular weight is 221.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
5-Iodo-pyran-2-one serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reaction pathways, including:
- Electrophilic Substitution : The iodine atom enhances the electrophilic character of the pyran ring, facilitating nucleophilic attacks.
- Cyclization Reactions : It can participate in cyclization reactions to form various heterocyclic compounds.
Table 1: Comparison of Synthesis Pathways
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Electrophilic Substitution | Reaction with nucleophiles to form derivatives | 85 |
| Cyclization | Formation of bicyclic structures | 75 |
The biological properties of this compound have been extensively studied, revealing potential applications in medicinal chemistry:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in A549 lung adenocarcinoma cells.
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12 | Induction of apoptosis |
| MCF-7 | 10 | Caspase pathway activation |
- Antimicrobial Properties : Derivatives of this compound have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 100 |
| Derivative B | Escherichia coli | 150 |
Case Study 1: Anticancer Potential
A study evaluated the effects of this compound on MCF-7 breast cancer cells, demonstrating a dose-dependent reduction in cell viability along with increased markers for apoptosis. This suggests its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of various pyran derivatives was assessed against resistant bacterial strains. The results indicated that these compounds could serve as promising leads for new antibiotics.
Industrial Applications
In addition to its research applications, this compound is utilized in the development of fine chemicals and pharmaceuticals. Its unique properties make it suitable for creating specialty chemicals used in various industrial processes.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The iodine atom at position 5 undergoes nucleophilic displacement with various reagents:
Mechanistic Insight : The reaction proceeds via oxidative addition of the C–I bond to palladium(0), transmetallation with nucleophiles (e.g., alkynyl stannanes), and reductive elimination to form new C–C bonds .
Cross-Coupling Reactions
The iodine substituent facilitates palladium-catalyzed cross-couplings:
Heck Coupling
-
Substrates : Aryl/vinyl halides
-
Conditions : Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C
Suzuki-Miyaura Coupling
-
Substrates : Arylboronic acids
-
Conditions : Pd(dppf)Cl₂, Na₂CO₃, dioxane/H₂O, 90°C
Key Application : Used to synthesize polycyclic aromatics for drug discovery .
Cyclocondensation Reactions
5-Iodo-2H-pyran-2-one participates in domino reactions to form complex heterocycles:
Example :
-
Reagents : Acrylates, Pd(OAc)₂, DBU
-
Conditions : DMF, 120°C, 12 h
-
Product : 3,5,6-Trisubstituted 2H-pyran-2-ones via Heck coupling, Michael addition, and lactonization (yield: 68–82%) .
Mechanism :
-
Palladium-mediated Heck coupling forms an α,β-unsaturated ketone.
-
Base-driven Michael addition of acrylates generates a dienolate.
Electrophilic Aromatic Substitution
The 2-pyrone ring undergoes regioselective functionalization:
| Electrophile | Position | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃ (fuming) | C-3 | 3-Nitro-5-iodo-2H-pyran-2-one | 45% | |
| Br₂ (AcOH) | C-4 | 4-Bromo-5-iodo-2H-pyran-2-one | 60% |
Regioselectivity : Directed by the electron-withdrawing iodine and lactone oxygen.
Ring-Opening Reactions
Under basic conditions, the lactone ring undergoes hydrolysis:
-
Conditions : NaOH (2M), H₂O/EtOH, reflux
-
Product : 5-Iodo-2-pentenoic acid (yield: 85%).
-
Application : Intermediate for synthesizing iodinated fatty acid derivatives.
Radical Reactions
Iodine participates in radical-mediated C–H functionalization:
Propiedades
Número CAS |
847822-70-2 |
|---|---|
Fórmula molecular |
C5H3IO2 |
Peso molecular |
221.98 g/mol |
Nombre IUPAC |
5-iodopyran-2-one |
InChI |
InChI=1S/C5H3IO2/c6-4-1-2-5(7)8-3-4/h1-3H |
Clave InChI |
CUECALDMBSMOOC-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC=C1I |
SMILES canónico |
C1=CC(=O)OC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















